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molecular formula C13H17N3O2 B2628764 Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate CAS No. 386768-81-6

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate

Cat. No. B2628764
M. Wt: 247.298
InChI Key: SNTBQRVSDCIKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07285547B2

Procedure details

tert-Butyl 2-(3-cyanobenzylidene)-1-hydrazinecarboxylate (60.0 mmol) was dissolved in MeOH (250 mL) and 10% Pd/C (10 w/w %) was added. The mixture was hydrogenated for 6 h. The catalyst was filtered off and the filtrate was evaporated in vacuo to yield oily tert-butyl 2-(3-cyanobenzyl)-1-hydrazinecarboxylate which crystallized overnight.
Name
tert-Butyl 2-(3-cyanobenzylidene)-1-hydrazinecarboxylate
Quantity
60 mmol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:16]=[CH:17][CH:18]=1)[CH:6]=[N:7][NH:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])#[N:2]>CO.[Pd]>[C:1]([C:3]1[CH:4]=[C:5]([CH:16]=[CH:17][CH:18]=1)[CH2:6][NH:7][NH:8][C:9]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:10])#[N:2]

Inputs

Step One
Name
tert-Butyl 2-(3-cyanobenzylidene)-1-hydrazinecarboxylate
Quantity
60 mmol
Type
reactant
Smiles
C(#N)C=1C=C(C=NNC(=O)OC(C)(C)C)C=CC1
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(#N)C=1C=C(CNNC(=O)OC(C)(C)C)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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